molecular formula C20H21N3O5 B14961086 N'-[1-(2,4-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide

N'-[1-(2,4-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide

Cat. No.: B14961086
M. Wt: 383.4 g/mol
InChI Key: HIZVHOLNTGDTKM-UHFFFAOYSA-N
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Description

N'-[1-(2,4-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide is a synthetic pyrrolidinone-based hydrazide derivative. Its structure comprises a 2,4-dimethoxyphenyl-substituted pyrrolidin-2,5-dione core linked via a hydrazide group to a 4-methylbenzoyl moiety. The compound’s design integrates electron-donating methoxy groups (at positions 2 and 4 of the phenyl ring) and a hydrophobic 4-methylbenzoyl unit, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C20H21N3O5

Molecular Weight

383.4 g/mol

IUPAC Name

N'-[1-(2,4-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide

InChI

InChI=1S/C20H21N3O5/c1-12-4-6-13(7-5-12)19(25)22-21-15-11-18(24)23(20(15)26)16-9-8-14(27-2)10-17(16)28-3/h4-10,15,21H,11H2,1-3H3,(H,22,25)

InChI Key

HIZVHOLNTGDTKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC2CC(=O)N(C2=O)C3=C(C=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(2,4-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide typically involves a multi-step process. One common method starts with the preparation of the intermediate 2,4-dimethoxybenzylamine, which is then reacted with other reagents to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like p-toluenesulfonic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(2,4-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N’-[1-(2,4-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N’-[1-(2,4-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For instance, it may bind to bacterial RNA polymerase, inhibiting bacterial growth .

Comparison with Similar Compounds

Fluorophenyl Derivatives

  • N'-[1-(3-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide (Y020-9943)
    • Structural Differences : The 3-fluorophenyl group replaces the 2,4-dimethoxyphenyl group.
    • Key Properties : Molecular weight = 341.34; logP = 1.24; racemic mixture .
    • Implications : Fluorine’s electronegativity may enhance dipole interactions but reduce electron density compared to methoxy groups. The meta-fluorine substitution could alter steric bulk and binding pocket compatibility.

Methoxyphenyl Derivatives

  • N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide (CAS 360784-29-8) Structural Differences: Lacks the 4-methyl group on the benzohydrazide and has a single para-methoxy group on the pyrrolidinone phenyl ring. Key Properties: Molecular weight = 339.35; logP likely lower than the target compound due to the absence of the 4-methyl group .

Modifications on the Hydrazide Moiety

Maleimide-Succinimide Hybrids (Compound 4 in )

  • N'-[1-(4-[2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]phenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide Structural Differences: Incorporates a maleimide group on the pyrrolidinone phenyl ring. Key Findings: Exhibited lower cytotoxicity (IC₅₀ > 100 µM) against MCF-7 breast cancer cells compared to non-methylated analogs (e.g., compound 3, IC₅₀ = 45 µM). Molecular docking revealed weaker binding to AKT1 (−16.112 kcal/mol) and CDK2 (−19.940 kcal/mol) . Implications: The maleimide group may introduce steric hindrance or alter electronic properties, reducing target affinity.

Structure-Activity Relationship (SAR) Insights

Electron-Donating vs. Fluorine (Y020-9943) may strengthen hydrogen bonding but reduce π-π stacking .

Substituent Position :

  • Para-substitutions (e.g., 4-methoxy in CAS 360784-29-8) allow optimal spatial alignment in binding pockets, while meta-fluorine (Y020-9943) may disrupt symmetry-dependent interactions .

Hydrophobic Contributions: The 4-methyl group on benzohydrazide increases logP by ~0.7 compared to non-methylated analogs, enhancing lipid membrane permeability but possibly reducing aqueous solubility .

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